5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile: is an organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an amino group, a nitrile group, and a 2-methylpropyl substituent on the oxazole ring
Mechanism of Action
Target of action
Compounds like this often target enzymes or receptors in the body. The specific target would depend on the structure of the compound and its chemical properties. For example, some compounds might target enzymes involved in metabolic pathways, while others might target receptors on cell surfaces .
Mode of action
The mode of action would depend on the specific target. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, preventing it from carrying out its normal function. If the compound targets a receptor, it might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites. This could have downstream effects on other processes in the body .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility could affect its absorption and distribution in the body. Its metabolism could be affected by enzymes in the liver, and its excretion could be affected by the kidneys .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, this could lead to a decrease in the production of certain metabolites. If the compound activates a receptor, this could lead to changes in cell signaling and gene expression .
Action environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methylpropylamine with a suitable nitrile precursor in the presence of a base can lead to the formation of the desired oxazole derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced compounds with amine or other functional groups.
Substitution: Substituted oxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
5-Amino-2-methyl-1,3-oxazole-4-carbonitrile: Similar structure but lacks the 2-methylpropyl substituent.
5-Amino-2-(2-ethylpropyl)-1,3-oxazole-4-carbonitrile: Similar structure with a different alkyl substituent.
5-Amino-2-(2-methylbutyl)-1,3-oxazole-4-carbonitrile: Similar structure with a longer alkyl chain.
Uniqueness: 5-Amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the 2-methylpropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-amino-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5(2)3-7-11-6(4-9)8(10)12-7/h5H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPCJMOIVJSWSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=C(O1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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